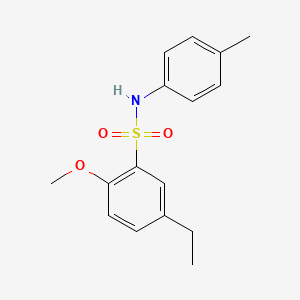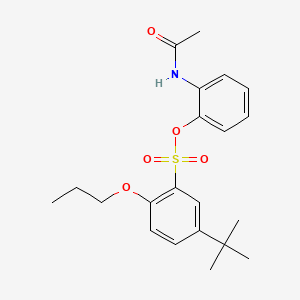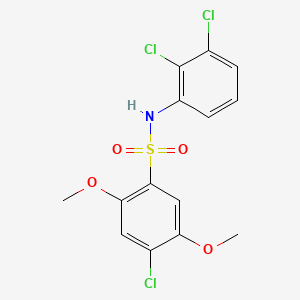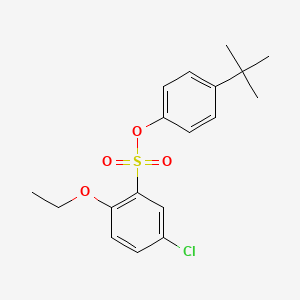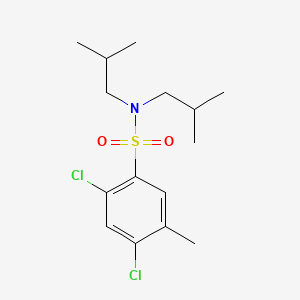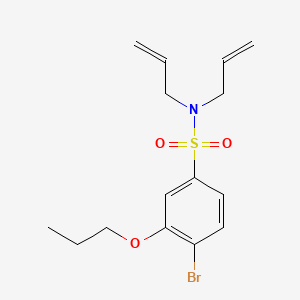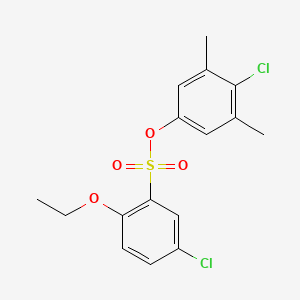
4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is a chemical compound that is commonly used in scientific research. It is a sulfonate ester that is synthesized through a multistep process. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in laboratory experiments.
作用机制
The mechanism of action of 4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate involves the inhibition of PKC activity. PKC is a family of enzymes that play a critical role in cell signaling pathways. By inhibiting PKC activity, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to improve glucose homeostasis in animal models of diabetes. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is its potency as a PKC inhibitor. This compound has been shown to be more potent than other PKC inhibitors, making it a valuable tool in laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully considered when designing experiments.
未来方向
There are several future directions for the use of 4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate in scientific research. One potential direction is the development of more specific PKC inhibitors that can target specific isoforms of PKC. Additionally, this compound could be used in combination with other therapeutic agents to improve their efficacy. Finally, the potential use of this compound in clinical trials for various diseases should be explored further.
Conclusion
In conclusion, 4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate is a valuable tool in scientific research. Its potent inhibition of PKC activity makes it a valuable tool for studying various biological processes. However, its potential toxicity needs to be carefully considered when designing experiments. The future directions for the use of this compound in scientific research are promising, and further studies are needed to fully explore its potential therapeutic applications.
合成方法
The synthesis of 4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate involves a multistep process. The first step is the synthesis of 4-Chloro-3,5-dimethylphenyl magnesium bromide, which is then reacted with 5-chloro-2-ethoxybenzene-1-sulfonyl chloride to form the desired compound. This process has been optimized to yield high purity and high yield of the final product.
科学研究应用
4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of protein kinase C (PKC), which plays a critical role in cell signaling pathways. This compound has been used to study the role of PKC in various diseases, including cancer, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 5-chloro-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O4S/c1-4-21-14-6-5-12(17)9-15(14)23(19,20)22-13-7-10(2)16(18)11(3)8-13/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPPFUJWDQPGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


